molecular formula C8H7BrO3 B2434873 5-Bromo-4-methoxy-1,3-benzodioxole CAS No. 118871-61-7

5-Bromo-4-methoxy-1,3-benzodioxole

Cat. No.: B2434873
CAS No.: 118871-61-7
M. Wt: 231.045
InChI Key: DHBKQPNOKDTJKL-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxy-1,3-benzodioxole is a chemical compound with the molecular formula C8H7BrO3 . It is a derivative of 1,3-Benzodioxole .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the coupling of 1-bromo-3,4-(methylenedioxy)benzene with β-methallyl alcohol was catalyzed by Pd(OAc)2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzodioxole core with a bromine atom and a methoxy group attached .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 201.02 g/mol . It has a density of 1.7±0.1 g/cm3 . The boiling point is reported to be 268.6±0.0 °C at 760 mmHg .

Scientific Research Applications

Insecticidal Activity

5-Bromo-4-methoxy-1,3-benzodioxole and its analogues show significant insecticidal activity. For instance, Vanmellaert, Deloof, and Jurd (1983) reported that certain concentrations of these compounds can inhibit the feeding and development of the Colorado potato beetle, leading to larval mortality (Vanmellaert, Deloof, & Jurd, 1983).

Anticancer and Antibacterial Properties

Research by Pişkin, Canpolat, and Öztürk (2020) highlights the potential use of this compound derivatives in cancer treatment. Their study discusses the synthesis of new zinc phthalocyanine compounds with high singlet oxygen quantum yield, important for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Bioactive Compounds

The synthesis of various bioactive compounds utilizing this compound is another key application. Labanauskas et al. (2004) have demonstrated the synthesis of derivatives exhibiting anti-inflammatory properties (Labanauskas et al., 2004).

Photodynamic Therapy

The application in photodynamic therapy is further supported by studies like that of Gupta et al. (2016), who conducted eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives as anticancer, DNA binding, and antibacterial agents (Gupta et al., 2016).

Photoinitiator in Polymerization

Yang et al. (2012) investigated the role of this compound derivatives in photoinitiation of polymerization processes. Their research shows the potential use of these compounds in industrial applications, especially in the polymer industry (Yang et al., 2012).

Synthesis of Heterocycles

Martins (2002) reported on the synthesis of heterocycles using brominated 4-methoxy-1,3-benzodioxole, indicating its utility in producing a range of chemically diverse and potentially biologically active compounds (Martins, 2002).

Antioxidant Activity

Li et al. (2011) isolated bromophenols from marine red algae, showing that this compound derivatives possess antioxidant properties, indicating potential applications in food preservation and health products (Li et al., 2011).

Future Directions

While specific future directions for 5-Bromo-4-methoxy-1,3-benzodioxole are not mentioned in the available literature, related compounds have been used in the synthesis of various bioactive compounds, suggesting potential applications in medicinal chemistry .

Properties

IUPAC Name

5-bromo-4-methoxy-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-10-7-5(9)2-3-6-8(7)12-4-11-6/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBKQPNOKDTJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1OCO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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